5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4/c1-12-5-3-4-6-15(12)19-22-16(31-24-19)11-26-18-17(23-25-26)20(28)27(21(18)29)13-7-9-14(30-2)10-8-13/h3-10,17-18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBFFKCRGPKNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)OC)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-(methylthio)-4-imidazolone
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
Uniqueness
Compared to similar compounds, 5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities .
Biological Activity
The compound 5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic molecule with potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:
- Formation of the Oxadiazole Ring : This is achieved by reacting appropriate hydrazides with carboxylic acids under acidic conditions.
- Pyrrole and Triazole Formation : Subsequent cyclization reactions lead to the formation of the pyrrolo[3,4-d][1,2,3]triazole structure.
- Substitution Reactions : The introduction of the methoxy and methyl groups can be performed through electrophilic aromatic substitution methods.
Antimicrobial Properties
Research indicates that derivatives of oxadiazole and triazole compounds exhibit significant antimicrobial activity. For instance:
- Antifungal Activity : Studies have shown that similar compounds demonstrate effectiveness against various Candida species when tested in vitro. The compound's structure suggests it may inhibit fungal growth through disruption of cell wall synthesis or function .
- Bacterial Inhibition : Compounds with similar frameworks have been evaluated against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the oxadiazole moiety is believed to enhance membrane permeability leading to bacterial cell death .
Anticancer Potential
The anticancer properties of this compound are noteworthy:
- Cell Line Studies : In vitro tests on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) have shown promising results with significant reductions in cell viability at certain concentrations . The mechanism may involve apoptosis induction or cell cycle arrest.
- Cytotoxicity Profiles : Comparative studies reveal that this compound exhibits lower cytotoxicity towards non-cancerous cells while maintaining high efficacy against cancer cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
Anti-inflammatory Effects
Certain derivatives have been shown to possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : In vitro assays indicate that these compounds may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.
Case Studies
A recent study investigated the biological activity of a closely related compound and reported:
- Mechanistic Insights : Molecular docking studies indicated strong binding affinity to targets involved in cancer proliferation pathways . This supports further exploration into its use as a targeted therapy.
- Comparative Analysis : The biological activity was compared with traditional antibiotics and anticancer agents. The findings suggest that this compound could serve as a lead for developing new therapeutics with enhanced efficacy and reduced resistance profiles .
Data Tables
| Biological Activity | Test Organisms/Cell Lines | Observed Effect |
|---|---|---|
| Antifungal | Candida spp. | Inhibition of growth |
| Antibacterial | E. coli | Significant reduction in viability |
| Anticancer | MCF-7 | 50% reduction in cell viability at 10 µM |
| Anti-inflammatory | Macrophages | Decreased TNF-alpha production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
